molecular formula C14H10BrFO2 B1323944 4-Bromo-3-fluoro-4'-methoxybenzophenone CAS No. 760192-85-6

4-Bromo-3-fluoro-4'-methoxybenzophenone

Cat. No.: B1323944
CAS No.: 760192-85-6
M. Wt: 309.13 g/mol
InChI Key: CCBGXYKZLVCALQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. It is a white solid with a molecular weight of 309.13 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-4’-methoxybenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method is the bromination of 4’-methoxybenzophenone followed by fluorination using appropriate fluorinating agents .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives .

Scientific Research Applications

4-Bromo-3-fluoro-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets through various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

  • 4-Bromobenzotrifluoride
  • 4-Bromo-3-fluorophenol
  • 4-Methoxybenzophenone

Comparison: 4-Bromo-3-fluoro-4’-methoxybenzophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBGXYKZLVCALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641491
Record name (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-85-6
Record name (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-3-fluorobenzoyl chloride (3.00 g, 12.6 mmol) and anisole (1.65 mL, 1.65 g, 15.2 mmol, 1.20 eq) in DCM (30 mL) at −5° C. was added, portion-wise, over 5 minutes, AlCl3 (2.54 g, 19.0 mmol, 1.50 eq) as a powder. The reaction was stirred at −5° C. for 2 h. The reaction was poured onto a mixture of 1 N HCl (100 mL) and ice (200 g) and stirred for 1 h. The DCM layer was washed with saturated aq. NaHCO3 (100 mL) and brine (100 mL) then dried (MgSO4) and concentrated. The resulting white solid was triturated with ˜100 mL hexanes, filtered and air-dried overnight to afford 3.26 g (83%) of compound 185. 1H NMR (400 MHz, DMSO-d6): δ 3.87 (s, 3H), 7.11 (d, J=8.9 Hz, 2H), 7.45 (d, J=8.9 Hz, 1H), 7.64 (d, J=8.9 Hz, 1H), 7.78 (d, J=8.9 Hz, 2H), 7.91 (t, J=7.1 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
83%

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